molecular formula C8H10N2O5S B13755008 Benzenesulfonamide, N-(2-hydroxyethyl)-3-nitro- CAS No. 22184-93-6

Benzenesulfonamide, N-(2-hydroxyethyl)-3-nitro-

Cat. No.: B13755008
CAS No.: 22184-93-6
M. Wt: 246.24 g/mol
InChI Key: JVJNXCUFDJYKJN-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-3-nitrobenzenesulfonamide: is an organic compound characterized by the presence of a hydroxyethyl group attached to a nitrobenzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-3-nitrobenzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with ethanolamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds through nucleophilic substitution, where the ethanolamine attacks the sulfonyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of N-(2-hydroxyethyl)-3-nitrobenzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxyethyl)-3-nitrobenzenesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The hydroxyethyl group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Reduction: 3-amino-N-(2-hydroxyethyl)benzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-nitrobenzenesulfonic acid and ethanolamine.

Scientific Research Applications

N-(2-hydroxyethyl)-3-nitrobenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The hydroxyethyl group allows for hydrogen bonding interactions, while the nitro and sulfonamide groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide
  • N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide
  • N-(2-hydroxyethyl)-3-aminobenzenesulfonamide

Comparison: N-(2-hydroxyethyl)-3-nitrobenzenesulfonamide is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

22184-93-6

Molecular Formula

C8H10N2O5S

Molecular Weight

246.24 g/mol

IUPAC Name

N-(2-hydroxyethyl)-3-nitrobenzenesulfonamide

InChI

InChI=1S/C8H10N2O5S/c11-5-4-9-16(14,15)8-3-1-2-7(6-8)10(12)13/h1-3,6,9,11H,4-5H2

InChI Key

JVJNXCUFDJYKJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCO)[N+](=O)[O-]

Origin of Product

United States

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